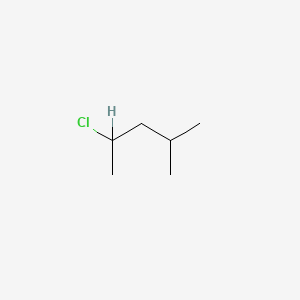

2-Chloro-4-methylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMBRKMSNRCNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275887, DTXSID90871347 | |

| Record name | 2-Chloro-4-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane, 2-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25346-32-1, 128399-30-4 | |

| Record name | 2-Chloro-4-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25346-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 2-chloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 2-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane, 2-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-methylpentane chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and spectroscopic data of this compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound is a halogenated alkane with the chemical formula C₆H₁₃Cl.[1][2] It is also known by its IUPAC name, this compound, and has the CAS Registry Number 25346-32-1.[1][2][3][][5] This compound is a colorless liquid at room temperature and is soluble in organic solvents, with limited solubility in water.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Cl | [1][2][] |

| Molecular Weight | 120.62 g/mol | [1][3][] |

| IUPAC Name | This compound | [3][][5][6] |

| CAS Registry Number | 25346-32-1 | [1][2][3][][5] |

| Physical State | Liquid at room temperature | [7] |

| Boiling Point | 113 - 117.7 °C | [2][8] |

| Melting Point | -35.1 °C (estimate) | [2][8] |

| Density | 0.863 g/cm³ | [2] |

| Refractive Index | 1.4093 | [2] |

| Vapor Pressure | 20.6 mmHg at 25°C | [2] |

| Flash Point | 20.8 °C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.66 - 2.9 | [2][9][10] |

| SMILES | CC(C)CC(C)Cl | [][11] |

| InChI Key | WIMBRKMSNRCNMP-UHFFFAOYSA-N | [1][][11] |

Reactivity and Reaction Mechanisms

As a secondary alkyl halide, this compound is a versatile substrate for various organic reactions, primarily nucleophilic substitution and elimination reactions. The competition between these pathways is influenced by factors such as the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution Reactions (S_{N}1 and S_{N}2)

This compound can undergo both S_{N}1 and S_{N}2 reactions.

-

S_{N}2 Pathway : This pathway is favored by strong, weakly basic nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the chiral center.

-

S_{N}1 Pathway : This pathway is favored in the presence of weak nucleophiles and polar protic solvents, which can stabilize the intermediate secondary carbocation. The formation of a carbocation can lead to racemization if the starting material is chiral.

Elimination Reactions (E2)

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form alkenes. The major product is typically the more substituted alkene, following Zaitsev's rule.

Experimental Protocols

While specific, detailed experimental protocols for every reaction of this compound are extensive, this section provides a general methodology for its synthesis.

Synthesis of this compound via Hydrochlorination of 4-Methyl-2-pentene (B213027)

This procedure is based on the general principle of electrophilic addition of HCl to an alkene.

Materials:

-

4-Methyl-2-pentene

-

Anhydrous Hydrogen Chloride (gas or in a suitable solvent like ether)

-

Anhydrous diethyl ether (as solvent, optional)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 4-methyl-2-pentene in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution with continuous stirring. Alternatively, a solution of HCl in ether can be added dropwise.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, quench any remaining HCl by washing the solution with a cold, dilute sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. The following is a summary of expected spectral features based on data available from public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The proton on the carbon bearing the chlorine atom (C2) is expected to be the most downfield signal (highest chemical shift) due to the deshielding effect of the chlorine. The methyl groups will appear as doublets or a singlet depending on their position and coupling with neighboring protons.

-

¹³C NMR : The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the chlorine (C2) will have the most downfield chemical shift among the sp³ hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H and C-Cl bonds. Strong C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region.[1]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope of chlorine. The ratio of the M⁺ to M+2 peak intensities will be approximately 3:1. Common fragmentation patterns for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds.[1]

Spectroscopic data for this compound can be accessed through the NIST WebBook and PubChem databases.[1][3]

References

- 1. Pentane, 2-chloro-4-methyl- [webbook.nist.gov]

- 2. lookchem.com [lookchem.com]

- 3. Pentane, 2-chloro-4-methyl- | C6H13Cl | CID 91415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. CID 91191479 | C6H12Cl- | CID 91191479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 25346-32-1 | Benchchem [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Pentane, 2-chloro-4-methyl- (CAS 25346-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. (2S)-2-chloro-4-methylpentane | C6H13Cl | CID 56985705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [stenutz.eu]

2-Chloro-4-methylpentane physical properties

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-methylpentane

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these properties, and includes a visualization of the structural-property relationships.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below, providing a clear reference for its fundamental characteristics.

| Property | Value | Units |

| Molecular Formula | C₆H₁₃Cl | - |

| Molecular Weight | 120.62 | g/mol [1][2][3][4][5] |

| Boiling Point | 117.7 - 118 | °C at 760 mmHg[2][6] |

| Melting Point | -35.1 (estimate) | °C[6] |

| Density | 0.863 | g/cm³[6] |

| Refractive Index | 1.4093 | -[6] |

| Vapor Pressure | 20.6 | mmHg at 25°C[6] |

| Flash Point | 20.8 | °C[6] |

| Solubility | Sparingly soluble in water. Soluble in most organic solvents.[7][8] | - |

| LogP | 2.65980 | -[6] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for alkyl halides.

Determination of Boiling Point via the Thiele Tube Method

This method is suitable for determining the boiling point of a small sample of this compound.[9]

Apparatus:

-

Thiele tube

-

Thermometer (0-200°C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in the Thiele tube, which is filled with a high-boiling point oil (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued (B1498344) when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be determined using a pycnometer.

Apparatus:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Sample of this compound

-

Distilled water

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is recorded (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The pycnometer containing the sample is placed in the constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with the sample is recorded (m₃).

-

The density of the sample is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Determination of Refractive Index

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.[10][11]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Sodium D line light source

-

Sample of this compound

-

Dropper

-

Lens tissue

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and dried with lens tissue.

-

A few drops of this compound are placed on the lower prism using a dropper.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath.

-

The light source is positioned, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its key physical properties. The branched structure and the presence of a chlorine atom are central to its observed characteristics.

References

- 1. This compound | 25346-32-1 | Benchchem [benchchem.com]

- 2. This compound [stenutz.eu]

- 3. This compound - CAS - 25346-32-1 | Axios Research [axios-research.com]

- 4. Pentane, 2-chloro-4-methyl- [webbook.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. lookchem.com [lookchem.com]

- 7. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. davjalandhar.com [davjalandhar.com]

- 11. athabascau.ca [athabascau.ca]

Spectroscopic Data of 2-Chloro-4-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-methylpentane, a halogenated alkane with applications in organic synthesis and as a building block in medicinal chemistry. The following sections detail its mass spectrometry, ¹³C Nuclear Magnetic Resonance (NMR), and ¹H NMR data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, identification, and purity assessment of this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its identification. The electron ionization (EI) mass spectrum is characterized by the molecular ion peak and several fragment ions resulting from the cleavage of the molecule.

Data Presentation

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 100.0 | [C₃H₅]⁺ |

| 43 | 85.7 | [C₃H₇]⁺ |

| 56 | 57.1 | [C₄H₈]⁺ |

| 69 | 85.7 | [C₅H₉]⁺ |

| 84 | 57.1 | [M - HCl]⁺ |

| 85 | 14.3 | [C₆H₁₃]⁺ |

| 120 | 2.9 | [M]⁺ |

| 122 | 1.0 | [M+2]⁺ |

Table 1: Mass Spectrometry data for this compound (Electron Ionization). The data shows prominent peaks at m/z 41, 43, 69, and 84.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds. A common choice is a non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase.

-

Mass Spectrometer: A quadrupole or ion trap mass analyzer is commonly used.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like hexane (B92381) or dichloromethane.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the heated injector of the GC.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column. The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

Data Presentation

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~22.5 | C1 and C1' (two methyls on C4) |

| ~24.9 | C5 (methyl on C2) |

| ~25.2 | C4 |

| ~51.7 | C3 |

| ~60.0 | C2 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H frequency) is used.

-

NMR Tube: A standard 5 mm NMR tube.

Procedure:

-

Sample Preparation: Approximately 10-50 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Acquisition: The sample tube is placed in the NMR spectrometer. The spectrum is acquired using a standard pulse sequence for ¹³C NMR, often with proton decoupling to simplify the spectrum to single lines for each carbon.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of the hydrogen atoms in the molecule. The chemical shift, integration, and multiplicity of the signals are key parameters for structural assignment.

Data Presentation

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

| ~0.9 | 6H | Doublet | ~6.5 | H1 and H1' (two methyls on C4) |

| ~1.5 | 3H | Doublet | ~6.5 | H5 (methyl on C2) |

| ~1.6-1.8 | 3H | Multiplet | - | H3 and H4 |

| ~4.0 | 1H | Multiplet | - | H2 |

Table 3: Predicted ¹H NMR data for this compound.

Experimental Protocol

The experimental protocol for ¹H NMR is similar to that of ¹³C NMR.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube, with TMS added as an internal standard.

-

Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Processing: The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to TMS. The integrals of the signals are determined to establish the relative ratios of the different types of protons. The coupling constants (J) are measured from the splitting patterns of the signals.

Visualization of Spectroscopic Data Interpretation

The following diagrams illustrate the logical flow of information obtained from the different spectroscopic techniques for the structural elucidation of this compound.

Caption: Logical relationship between spectroscopic data and structural elucidation.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the NMR Spectrum Analysis of 2-Chloro-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-4-methylpentane, a halogenated alkane with significance as a chemical intermediate and a model compound for studying reaction mechanisms.[1] Its structure presents a basis for investigating nucleophilic substitution and elimination reactions, which are fundamental in the synthesis of more complex molecules. This document outlines the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to this compound, presenting predicted spectral data and detailed experimental methodologies.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the molecular structure and the known effects of substituents on nuclear shielding.

Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity |

| H-1 (CH₃) | 0.8 - 1.0 | Doublet |

| H-2 (CH) | 3.9 - 4.2 | Multiplet |

| H-3 (CH₂) | 1.5 - 1.7 | Multiplet |

| H-4 (CH) | 1.7 - 1.9 | Multiplet |

| H-5 (CH₃) | 0.8 - 1.0 | Doublet |

| H-6 (CH₃) | 0.8 - 1.0 | Doublet |

Table 1: Predicted ¹H NMR chemical shifts and multiplicities for this compound.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted ¹³C Chemical Shift (ppm) |

| C-1 (CH₃) | 20 - 25 |

| C-2 (CH) | 55 - 65 |

| C-3 (CH₂) | 40 - 45 |

| C-4 (CH) | 25 - 30 |

| C-5 (CH₃) | 20 - 25 |

| C-6 (CH₃) | 20 - 25 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.[1]

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

Proper sample preparation is critical to obtain a high-resolution NMR spectrum. The following protocol is recommended for small organic molecules like this compound.

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2][3]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tubes

-

Glass Pasteur pipette

-

Small vial

-

Glass wool or filter

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Weighing the Sample: Accurately weigh the required amount of this compound in a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require a more concentrated sample of 50-100 mg.[2][3]

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's field-frequency lock.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2] Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

-

Internal Standard: If an internal standard is to be used for chemical shift referencing, a small amount of TMS can be added to the solvent.

-

Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube. The ideal sample height in the tube is around 5 cm.[3]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering from approximately -1 to 12 ppm.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled single-pulse experiment.

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering from approximately 0 to 220 ppm.

Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR spectra, the relative areas of the signals are determined by integration to provide information on the relative number of protons giving rise to each signal.

Structural Elucidation and Signal Assignment

The chemical structure of this compound dictates the expected NMR signals. The following diagram illustrates the molecule and the logical relationship of its proton and carbon environments.

Figure 1: Molecular structure and predicted NMR signal relationships for this compound.

The electronegative chlorine atom on C-2 deshields the attached proton (H-2) and carbon (C-2), causing them to resonate at a lower field (higher ppm value) in the ¹H and ¹³C NMR spectra, respectively. The isopropyl group at the C-4 position leads to two chemically equivalent methyl groups (C-5 and C-6, and their respective protons), which are expected to produce a single signal. The splitting patterns (multiplicities) in the ¹H NMR spectrum arise from spin-spin coupling between neighboring, non-equivalent protons and can be predicted using the n+1 rule. For instance, the methyl protons at C-1 are split into a doublet by the single proton at C-2. The signals for H-2, H-3, and H-4 are expected to be more complex multiplets due to coupling with multiple neighboring protons.

References

An In-Depth Technical Guide to the Mass Spectrum of 2-Chloro-4-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mass spectrum of 2-chloro-4-methylpentane, tailored for a technical audience. It includes a detailed breakdown of the compound's fragmentation pattern, a quantitative data summary, and a step-by-step experimental protocol for acquiring a mass spectrum using electron ionization (EI) gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant peaks, are summarized in the table below. This data was obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 100.0 | [C3H5]+ |

| 43 | 85.7 | [C3H7]+ |

| 56 | 57.1 | [C4H8]+ |

| 57 | 28.6 | [C4H9]+ |

| 85 | 14.3 | [C6H13]+ |

| 120 | 2.4 | [C6H13Cl]+• (Molecular Ion) |

| 122 | 0.8 | [C6H13(37)Cl]+• (M+2 Isotope Peak) |

Interpretation of the Mass Spectrum

The mass spectrum of this compound displays characteristic fragmentation patterns for a branched, chlorinated alkane.

-

Molecular Ion Peak: The molecular ion peak (M+•) is observed at m/z 120, which corresponds to the molecular weight of the molecule with the 35Cl isotope. A smaller peak at m/z 122, the M+2 peak, is also present due to the natural abundance of the 37Cl isotope. The approximate 3:1 ratio of the M+ to M+2 peak is indicative of the presence of one chlorine atom in the molecule. The low abundance of the molecular ion is typical for branched alkanes, which readily undergo fragmentation.[2]

-

Base Peak: The base peak, the most intense peak in the spectrum, is observed at m/z 41, corresponding to the allyl cation ([C3H5]+). Its high stability contributes to its high abundance.

-

Major Fragment Ions:

-

The prominent peak at m/z 43 is attributed to the isopropyl cation ([C3H7]+), formed by cleavage of the C-C bond beta to the chlorine atom. This is a very stable secondary carbocation.

-

The peak at m/z 56 likely arises from the loss of HCl and a methyl group, or through rearrangement and fragmentation of the carbon skeleton.

-

The fragment at m/z 57 corresponds to the butyl cation ([C4H9]+).

-

The peak at m/z 85 represents the loss of a chlorine atom from the molecular ion, resulting in the [C6H13]+ cation.

-

Experimental Protocols: Acquiring the Mass Spectrum

The following is a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This protocol is based on standard procedures for the analysis of volatile halogenated hydrocarbons.

3.1. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Electron Ionization (EI) source

-

Quadrupole mass analyzer

-

Capillary column suitable for volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane)

-

Autosampler

3.2. Reagents and Materials

-

This compound standard

-

High-purity helium (carrier gas)

-

Solvent for sample dilution (e.g., hexane (B92381) or dichloromethane)

-

Volumetric flasks and micropipettes

3.3. GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature: 40 °C, hold for 2 min |

| Ramp: 10 °C/min to 200 °C | |

| Final hold: 5 min | |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV[2][3] |

| Mass Range | 35-200 amu |

| Scan Rate | 2 scans/sec |

| Transfer Line Temperature | 280 °C |

3.4. Sample Preparation

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., 1000 µg/mL in hexane).

-

Perform serial dilutions of the stock solution to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

-

Transfer the prepared standards and any unknown samples into 2 mL autosampler vials.

3.5. Analysis Procedure

-

Equilibrate the GC-MS system by running a solvent blank to ensure no contamination is present.

-

Calibrate the instrument by injecting the series of working standards to establish a calibration curve.

-

Inject 1 µL of the sample (standard or unknown) into the GC-MS system.

-

Acquire the data using the parameters outlined in section 3.3.

-

Process the acquired data using the instrument's software to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the compound in unknown samples by comparing its retention time and mass spectrum to that of the authentic standard.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Fragmentation of this compound in EI-MS.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-chloro-4-methylpentane. It details the characteristic functional group absorptions, presents quantitative spectral data, outlines a detailed experimental protocol for spectral acquisition, and illustrates the relationship between the molecular structure and its IR spectrum.

Core Functional Group Analysis

This compound is a halogenated alkane. Its infrared spectrum is characterized by absorption bands arising from the vibrations of its constituent functional groups. The key vibrational modes are associated with the carbon-hydrogen (C-H) bonds of the alkane structure and the carbon-chlorine (C-Cl) bond.

The C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups are typically observed in the 2850-3000 cm⁻¹ region. The presence of the isopropyl group ((CH₃)₂CH-) can be identified by a characteristic doublet in the C-H bending region around 1385 cm⁻¹ and 1370 cm⁻¹. The C-Cl stretching vibration, a key feature for alkyl halides, is expected to appear in the fingerprint region, generally between 850 and 550 cm⁻¹. The exact position of the C-Cl stretch can be influenced by the conformation of the molecule.

Data Presentation: Infrared Spectrum of this compound

The following table summarizes the principal absorption bands observed in the gas-phase infrared spectrum of this compound. The data is sourced from the National Institute of Standards and Technology (NIST) database.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 2960 | Strong | C-H | Asymmetric Stretch (in -CH₃ and -CH₂-) |

| 2872 | Medium | C-H | Symmetric Stretch (in -CH₃ and -CH₂-) |

| 1468 | Medium | C-H | Bending (Scissoring in -CH₂- and Asymmetric Bending in -CH₃) |

| 1385 | Medium | C-H | Bending (Symmetric Bending in -CH₃ of isopropyl group) |

| 1369 | Medium | C-H | Bending (Symmetric Bending in -CH₃ of isopropyl group) |

| 1260 | Weak | C-H | Wagging (in -CH₂-) |

| 670 | Medium | C-Cl | Stretch |

Experimental Protocol: Acquiring the IR Spectrum of this compound

This protocol details the methodology for obtaining a high-quality infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Volumetric pipette or dropper

-

Lint-free wipes

-

Suitable solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer with the control software are powered on and have stabilized according to the manufacturer's instructions.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal to remove any residual contaminants from previous analyses.

-

Moisten a lint-free wipe with the cleaning solvent (e.g., isopropanol) and gently wipe the crystal surface.

-

Use a dry, lint-free wipe to ensure the crystal is completely dry.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in the beam path, initiate the collection of a background spectrum using the instrument's software.

-

The background scan will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Using a volumetric pipette or dropper, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan (e.g., number of scans, resolution).

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the key absorption peaks and record their wavenumbers and intensities.

-

Correlate the observed peaks with the known vibrational frequencies of the functional groups present in this compound.

-

-

Post-Measurement Cleaning:

-

After the analysis is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe.

-

Perform a final cleaning of the crystal with the appropriate solvent to ensure it is ready for the next user.

-

Mandatory Visualization: Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical relationship between the molecular structure of this compound and the interpretation of its characteristic infrared absorption bands.

Caption: Logical workflow from molecular structure to IR spectrum.

This guide provides a foundational understanding of the infrared spectroscopic analysis of this compound, offering valuable data and protocols for professionals in scientific research and development.

Synthesis of 2-Chloro-4-methylpentane from 4-Methyl-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-methylpentane from 4-methyl-2-pentanol (B46003). It covers the primary synthetic routes, reaction mechanisms, and detailed experimental protocols. This guide is intended for an audience with a background in organic chemistry.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. This compound, a halogenated alkane, can be a useful intermediate in the synthesis of more complex molecules in pharmaceutical and chemical research. This guide focuses on two principal methods for the synthesis of this compound from the secondary alcohol 4-methyl-2-pentanol: reaction with the Lucas reagent (concentrated hydrochloric acid and zinc chloride) and reaction with thionyl chloride.

Synthetic Pathways and Mechanisms

Two primary methods are commonly employed for the synthesis of this compound from 4-methyl-2-pentanol. The choice of method can influence the stereochemical outcome and the potential for side products.

Reaction with Lucas Reagent (HCl/ZnCl₂)

The reaction of 4-methyl-2-pentanol with Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid) proceeds through a nucleophilic substitution mechanism.[1][2] For secondary alcohols such as 4-methyl-2-pentanol, the reaction follows an S(_N)1 pathway.[3]

The mechanism involves the following steps:

-

Protonation of the alcohol: The hydroxyl group of 4-methyl-2-pentanol is protonated by the strong acid (HCl), forming a good leaving group (water). The Lewis acid ZnCl₂ can also coordinate with the oxygen atom of the alcohol to facilitate this process.[1][3]

-

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the second carbon of the pentane (B18724) chain.

-

Nucleophilic attack: The chloride ion (Cl⁻) from HCl acts as a nucleophile and attacks the carbocation, forming this compound.

A critical consideration in S(_N)1 reactions is the potential for carbocation rearrangement . The initially formed secondary carbocation can potentially rearrange to a more stable carbocation via a hydride or alkyl shift. In the case of the 4-methyl-2-pentyl carbocation, a 1,2-hydride shift from the adjacent tertiary carbon is possible, which would lead to the formation of a more stable tertiary carbocation. This would result in the formation of 2-chloro-2-methylpentane (B1597335) as a rearranged product. The extent of this rearrangement depends on the specific reaction conditions.

Reaction with Thionyl Chloride (SOCl₂)

The reaction of 4-methyl-2-pentanol with thionyl chloride (SOCl₂) is another effective method for the synthesis of this compound.[4] This reaction typically proceeds via an S(_N)2 mechanism, especially in the presence of a base like pyridine (B92270).[5]

The mechanism involves the following steps:

-

Formation of a chlorosulfite ester: The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated alkyl chlorosulfite intermediate.

-

Deprotonation: A base, such as pyridine, removes the proton from the intermediate to form an alkyl chlorosulfite ester.

-

Nucleophilic attack: The displaced chloride ion then acts as a nucleophile and attacks the carbon bearing the chlorosulfite group from the backside, leading to an inversion of stereochemistry and the formation of this compound. The other products, sulfur dioxide (SO₂) and hydrochloric acid (HCl), are gases, which helps to drive the reaction to completion. The HCl is neutralized by the pyridine.

The S(_N)2 mechanism avoids the formation of a carbocation intermediate, thus preventing rearrangements. This makes the reaction with thionyl chloride a more regioselective method for the synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound from 4-methyl-2-pentanol. These are based on general procedures for the conversion of secondary alcohols to alkyl chlorides and should be adapted and optimized for specific laboratory conditions.

Method A: Reaction with Lucas Reagent

Materials:

-

4-methyl-2-pentanol

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous zinc chloride (ZnCl₂)

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Prepare the Lucas reagent by carefully dissolving anhydrous zinc chloride in concentrated hydrochloric acid in a flask, with cooling.

-

In a round-bottom flask equipped with a reflux condenser, place 4-methyl-2-pentanol.

-

Slowly add the prepared Lucas reagent to the alcohol with stirring.

-

Heat the mixture under reflux for a specified period. The reaction progress can be monitored by the formation of an oily layer of the alkyl chloride.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Separate the upper organic layer containing the crude this compound.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by distillation, collecting the fraction at the boiling point of this compound.

Method B: Reaction with Thionyl Chloride

Materials:

-

4-methyl-2-pentanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether (or another suitable inert solvent)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a dropping funnel, a reflux condenser fitted with a drying tube, and a magnetic stirrer, dissolve 4-methyl-2-pentanol in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel to the stirred solution, maintaining a low temperature.

-

After the addition of thionyl chloride is complete, slowly add pyridine to the reaction mixture while continuing to cool and stir.

-

Once the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time.

-

Cool the reaction mixture again in an ice bath and carefully add cold water to quench any unreacted thionyl chloride.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the ether layer sequentially with dilute hydrochloric acid (to remove pyridine), water, and 5% sodium bicarbonate solution.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the ether by rotary evaporation.

-

Purify the resulting crude this compound by distillation.

Quantitative Data

While a specific reported yield for the synthesis of this compound from 4-methyl-2-pentanol was not found in the surveyed literature, the thionyl chloride method is generally considered to provide good to excellent yields for the conversion of secondary alcohols to alkyl chlorides.[5] The Lucas reagent method may have a lower isolated yield of the desired product due to the potential for carbocation rearrangement and the equilibrium nature of the reaction.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Data available on spectral databases. |

| ¹³C NMR | Data available on spectral databases. |

| IR Spectroscopy | Characteristic C-Cl stretching vibration expected in the fingerprint region. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern can be observed. |

Visualizations

Caption: SN1 reaction pathway for the synthesis of this compound.

Caption: SN2 reaction pathway using thionyl chloride.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Free-Radical Chlorination of 4-Methylpentane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the free-radical chlorination of 4-methylpentane. It details the underlying reaction mechanism, including the initiation, propagation, and termination steps. A key focus is placed on the principles of reactivity and selectivity that govern the distribution of monochlorinated products. Theoretical product distributions are calculated and presented based on established relative reactivity rates of primary, secondary, and tertiary carbon-hydrogen bonds. Furthermore, a representative experimental protocol for conducting the reaction and a discussion of the kinetic factors are included to provide a thorough understanding for research and development applications.

The Core Mechanism: A Free-Radical Chain Reaction

The chlorination of alkanes, such as 4-methylpentane, proceeds via a free-radical chain mechanism when initiated by ultraviolet (UV) light or heat.[1][2] This mechanism is characterized by three distinct stages: initiation, propagation, and termination.[3][4]

-

Initiation: The reaction begins with the homolytic cleavage of the relatively weak chlorine-chlorine bond (bond dissociation energy ≈ 58 kcal/mol) by an external energy source, generating two highly reactive chlorine radicals (Cl•).[1][5]

-

Propagation: This stage consists of a self-sustaining cycle of two steps that produce the chlorinated alkane and regenerate the chlorine radical, allowing the chain reaction to continue.[1][4]

-

A chlorine radical abstracts a hydrogen atom from the 4-methylpentane molecule, forming hydrogen chloride (HCl) and a specific alkyl radical.[6] The site of hydrogen abstraction determines which isomeric product will ultimately be formed.

-

The newly formed alkyl radical then reacts with a molecule of diatomic chlorine (Cl₂), abstracting a chlorine atom to form the monochlorinated product and a new chlorine radical, which can then participate in another cycle of the first propagation step.[4]

-

-

Termination: The chain reaction ceases when two radical species combine, resulting in a stable, non-radical product.[2] This can occur through the combination of two chlorine radicals, two alkyl radicals, or one chlorine radical and one alkyl radical.[1]

Reactivity and Regioselectivity

The free-radical chlorination of alkanes with non-equivalent hydrogens, like 4-methylpentane, yields a mixture of isomeric products.[5] The distribution of these products is not random but is governed by the relative stability of the radical intermediate formed during the first propagation step.[7][8] The stability of alkyl radicals follows the order: tertiary > secondary > primary.[8]

Consequently, the C-H bonds in the alkane exhibit different reactivities toward abstraction by a chlorine radical. Tertiary hydrogens are abstracted most readily, followed by secondary, and then primary hydrogens.[2] However, chlorination is known to be a relatively unselective process compared to bromination, meaning that it will still produce significant amounts of products derived from the less stable radicals.[5][9] The relative rates of abstraction for chlorination at room temperature are generally accepted to be approximately:

-

Tertiary (3°) C-H: 5.2

-

Secondary (2°) C-H: 3.9

-

Primary (1°) C-H: 1

These reactivity ratios, combined with a statistical count of each type of hydrogen atom in the 4-methylpentane molecule, allow for the prediction of the product distribution.

Predicted Product Distribution for Monochlorination of 4-Methylpentane

4-Methylpentane has five distinct sets of hydrogen atoms that can be substituted, leading to five possible constitutional isomers upon monochlorination.

Table 1: Analysis of Hydrogen Types in 4-Methylpentane

| Carbon Position | Hydrogen Type | Number of Hydrogens |

| C1 | Primary (1°) | 3 |

| C2 | Secondary (2°) | 2 |

| C3 | Secondary (2°) | 2 |

| C4 | Tertiary (3°) | 1 |

| C5 (and methyl) | Primary (1°) | 9 (3 on C5, 6 on methyl) |

Note: The two methyl groups attached to C4 are equivalent, as are the three hydrogens on C1 and the three hydrogens on C5. For the purpose of product isomerism, the hydrogens on the C4-methyl group are unique from those at C1 and C5. We will therefore treat the C1, C5, and the C4-methyl groups' hydrogens separately for a more precise prediction. Let's re-evaluate the unique positions leading to different products.

-

Position 1: Primary (3H) -> 1-chloro-4-methylpentane

-

Position 2: Secondary (2H) -> 2-chloro-4-methylpentane

-

Position 3: Secondary (2H) -> 3-chloro-4-methylpentane

-

Position 4: Tertiary (1H) -> 2-chloro-2-methylpentane (B1597335) (Incorrect naming, should be based on longest chain) -> 4-chloro-2-methylpentane is not the correct IUPAC name. Let's correct the parent structure and naming. The structure is 2-methylpentane .

Let's restart the analysis with the correct structure: 2-methylpentane .

Table 1 (Revised): Analysis of Hydrogen Types in 2-Methylpentane

| Carbon Position | Hydrogen Type | Number of Hydrogens | Resulting Product Name |

| C1 & C2-methyl | Primary (1°) | 6 | 1-chloro-2-methylpentane |

| C2 | Tertiary (3°) | 1 | 2-chloro-2-methylpentane |

| C3 | Secondary (2°) | 2 | 3-chloro-2-methylpentane |

| C4 | Secondary (2°) | 2 | This compound (Incorrect name) -> 4-chloro-2-methylpentane |

| C5 | Primary (1°) | 3 | 1-chloro-4-methylpentane (Incorrect name) -> 5-chloro-2-methylpentane |

Let's correct the structure and possible products again. The structure is 2-methylpentane . The unique carbons are C1, C2, C3, C4, C5 and the methyl group on C2.

-

C1 and the methyl group attached to C2 are equivalent primary positions.

-

C2 is a tertiary position.

-

C3 is a secondary position.

-

C4 is a secondary position.

-

C5 is a primary position. The hydrogens at C3 and C4 are not equivalent. This leads to five possible monochlorinated products.

Table 2: Predicted Product Distribution for Monochlorination of 2-Methylpentane

| Product Name | Hydrogen Type | Number of Hydrogens | Relative Reactivity | Calculation (Hydrogens × Reactivity) | Predicted % Yield |

| 1-chloro-2-methylpentane | Primary (1°) | 6 | 1.0 | 6 × 1.0 = 6.0 | 20.1% |

| 2-chloro-2-methylpentane | Tertiary (3°) | 1 | 5.2 | 1 × 5.2 = 5.2 | 17.4% |

| 3-chloro-2-methylpentane | Secondary (2°) | 2 | 3.9 | 2 × 3.9 = 7.8 | 26.1% |

| 4-chloro-2-methylpentane | Secondary (2°) | 2 | 3.9 | 2 × 3.9 = 7.8 | 26.1% |

| 5-chloro-2-methylpentane | Primary (1°) | 3 | 1.0 | 3 × 1.0 = 3.0 | 10.0% |

| Total | 14 | 29.8 | 100% |

The predicted yield is calculated as (Individual Calculation / Total Calculation) × 100.

Visualizing the Mechanism and Workflow

Reaction Mechanism Diagram

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Look4Chemistry: The Reactivity-Selectivity Principle in Halogenation of Alkanes [look4chemistry.blogspot.com]

- 9. Mechanism of halogenation of alkanes: UPSC note on Mechanism of halogenation of alkanes [unacademy.com]

Navigating the Safety Landscape of 2-Chloro-4-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety considerations for 2-Chloro-4-methylpentane (CAS No: 25346-32-1), a halogenated hydrocarbon with applications in organic synthesis.[1] Adherence to stringent safety protocols is paramount when handling this compound to mitigate potential risks. This document summarizes key safety data, outlines handling procedures, and provides visual aids to facilitate a thorough understanding of the associated hazards.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl | [2][3][4] |

| Molecular Weight | 120.62 g/mol | [2][3][4] |

| CAS Number | 25346-32-1 | [1][2][3][5] |

| Appearance | Data not available | |

| Boiling Point | 117.7 °C at 760 mmHg | [3] |

| Melting Point | -35.1 °C (estimate) | [3] |

| Flash Point | 20.8 °C | [3] |

| Density | 0.863 g/cm³ | [3] |

| Vapor Pressure | 20.6 mmHg at 25°C | [3] |

| Solubility | Data not available |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and potential to cause skin, eye, and respiratory irritation.[6]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Signal Word: Danger[6]

The following diagram illustrates the GHS classification and the corresponding pictograms.

Caption: GHS Hazard Pictograms for this compound.

Toxicological Information

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, strict adherence to the following protocols is mandatory.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Ignition Sources: Due to its high flammability, all potential ignition sources, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[10] Use non-sparking tools and explosion-proof equipment.

-

Grounding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure that all containers and transfer equipment are properly grounded.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines the recommended PPE selection process.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Key PPE Requirements:

-

Eye and Face Protection: Always wear chemical splash goggles. A face shield should be worn in situations with a high risk of splashing.[8]

-

Hand Protection: Use chemical-resistant gloves. The choice of glove material (e.g., nitrile, neoprene) should be based on the manufacturer's resistance data for chlorinated hydrocarbons.[11] Inspect gloves for any signs of degradation or perforation before each use.

-

Skin and Body Protection: Wear a flame-retardant lab coat and, if necessary, a chemical-resistant apron. Closed-toe shoes are mandatory.

-

Respiratory Protection: Work should be performed in a chemical fume hood. In the event of a spill or if a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.

Storage and Handling

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] It should be stored separately from incompatible materials such as strong oxidizing agents.

-

Handling: Avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[9] Do not eat, drink, or smoke in areas where the chemical is handled.

Emergency Procedures

First-Aid Measures

-

Inhalation: If vapors are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: If the chemical comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: If ingested, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[10] Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce toxic and corrosive gases, including hydrogen chloride and carbon oxides.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures

-

Small Spills: In the event of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Large Spills: For large spills, evacuate the area and prevent the chemical from entering drains or waterways.[10] Contain the spill and collect the material using non-sparking tools.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

This guide is intended to provide essential safety information for handling this compound. It is not a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most recent Safety Data Sheet (SDS) before working with this chemical.

References

- 1. This compound | 25346-32-1 | Benchchem [benchchem.com]

- 2. Pentane, 2-chloro-4-methyl- | C6H13Cl | CID 91415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. (2S)-2-chloro-4-methylpentane | C6H13Cl | CID 56985705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. download.basf.com [download.basf.com]

- 11. CCOHS: Chemical Protective Clothing - Glove Selection [ccohs.ca]

An In-depth Technical Guide on the Thermodynamic Properties of 2-Chloro-4-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-chloro-4-methylpentane. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and general experimental protocols applicable to the determination of thermodynamic properties of haloalkanes. Furthermore, key reaction pathways involving this compound are illustrated to provide a broader chemical context.

Physicochemical and Predicted Thermodynamic Properties

Quantitative data for this compound is summarized below. It is important to note that much of the available thermodynamic data is predicted rather than experimentally determined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl | [1][2] |

| Molecular Weight | 120.62 g/mol | [1][2] |

| CAS Number | 25346-32-1 | [1][2] |

| Boiling Point | 117.7 °C at 760 mmHg | [3] |

| Melting Point | -35.1 °C (estimate) | [3] |

| Density | 0.863 g/cm³ | [3] |

| Vapor Pressure | 20.6 mmHg at 25°C | [3] |

| Flash Point | 20.8 °C | [3] |

| Refractive Index | 1.4093 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.65980 | [3] |

Table 2: Predicted Thermodynamic Properties of this compound

| Property | Value | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not readily available | [4] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Data not readily available | [4] |

| Ideal Gas Heat Capacity (Cp,gas) | Data not readily available | [4] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Data not readily available | [4] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | Data not readily available | [4] |

Note: While databases list these properties for this compound, specific, experimentally-derived values are not consistently available in the public domain. The National Institute of Standards and Technology (NIST) likely holds such data in their subscription-based ThermoData Engine.[1]

Experimental Protocols for Determining Thermodynamic Properties

The following are detailed methodologies for key experiments used to determine the thermodynamic properties of haloalkanes like this compound.

2.1. Calorimetry for Enthalpy of Formation and Heat Capacity

Calorimetry is a primary technique for measuring the heat changes associated with chemical reactions and physical processes.

-

Bomb Calorimetry (for Enthalpy of Combustion and Formation):

-

A precisely weighed sample of this compound is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb."

-

The bomb is pressurized with pure oxygen.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded with high precision.

-

The sample is ignited electrically. The combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

The final temperature is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the amount of sample burned.

-

The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

-

-

Differential Scanning Calorimetry (DSC) (for Heat Capacity):

-

A small, accurately weighed sample of this compound is placed in a sample pan, and an empty reference pan is also prepared.

-

The sample and reference pans are placed in the DSC instrument.

-

The instrument heats both pans at a controlled, linear rate.

-

The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample at a given temperature.

-

By scanning over a range of temperatures, the heat capacity as a function of temperature can be determined.

-

2.2. Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

-

Static Method:

-

A purified sample of this compound is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a capacitance manometer).

-

The sample is thoroughly degassed to remove any dissolved volatile impurities.

-

The vessel is heated to a series of constant temperatures.

-

At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

-

A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line.

-

The slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant, allowing for the calculation of the enthalpy of vaporization.

-

-

Ebulliometry (Boiling Point Method):

-

The boiling point of this compound is measured at various externally applied pressures.

-

An ebulliometer is used, which is designed to ensure that the measured temperature is that of the equilibrium between the liquid and vapor phases.

-

The data of boiling temperature versus pressure are then used in the same way as in the static method (ln P vs. 1/T plot) to determine the enthalpy of vaporization.

-

Reaction Pathways of this compound

This compound is a secondary alkyl halide and can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions, depending on the reaction conditions.

3.1. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The preferred mechanism is influenced by the nature of the nucleophile, the solvent, and the temperature.

-

SN1 Pathway: This pathway is favored by weakly basic, good nucleophiles in polar protic solvents (e.g., ethanol, water). It proceeds through a carbocation intermediate.

Caption: SN1 reaction pathway of this compound.

-

SN2 Pathway: This pathway is favored by strong, small nucleophiles in polar aprotic solvents (e.g., acetone, DMSO). It is a one-step process.

Caption: SN2 reaction pathway of this compound.

3.2. Elimination Reaction

Elimination reactions, particularly the E2 mechanism, are favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). This reaction leads to the formation of an alkene.

References

Solubility of 2-Chloro-4-Methylpentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-4-methylpentane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the theoretical principles governing its solubility, detailed experimental protocols for its determination, and relevant physicochemical properties.

Core Concepts: Understanding Solubility

The solubility of this compound, a halogenated alkane, in organic solvents is primarily governed by the principle of "like dissolves like".[1][2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Haloalkanes, such as this compound, are generally soluble in organic solvents because the energy required to break the intermolecular attractions within the pure solute and solvent is comparable to the energy released when new solute-solvent attractions are formed.[2]

The primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[1] The alkyl chain of this compound contributes to its nonpolar character, leading to London dispersion forces. The electronegative chlorine atom creates a dipole moment in the C-Cl bond, resulting in dipole-dipole interactions. Organic solvents are broadly classified based on their polarity, and the solubility of this compound will vary accordingly.

Qualitative Solubility Predictions:

-

Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): this compound is expected to be highly soluble in nonpolar solvents. The dominant intermolecular forces in both the solute and the solvent are London dispersion forces, leading to favorable mixing.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF)): Good solubility is anticipated in these solvents. Both this compound and polar aprotic solvents exhibit dipole-dipole interactions and dispersion forces, facilitating dissolution.

-

Polar Protic Solvents (e.g., ethanol, methanol, acetic acid): Moderate to good solubility is expected. While these solvents are capable of hydrogen bonding, they also possess alkyl groups that can interact with this compound via dispersion forces. The polarity of the C-Cl bond can also interact with the dipole of the solvent molecules.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its behavior in various solvents and for designing solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl | [3][4][5][6][7] |

| Molecular Weight | 120.62 g/mol | [3][4][5][6][7] |

| Boiling Point | 113 - 117.7 °C | [4][5] |

| Density | 0.856 - 0.863 g/cm³ | [4][5] |

| logP (Octanol-Water Partition Coefficient) | 2.66 - 2.9 | [4][5] |

| Vapor Pressure | 20.6 mmHg at 25°C | [5] |

| Refractive Index | 1.4093 | [5] |

Experimental Protocol for Solubility Determination

While specific quantitative data is scarce, a generalized experimental protocol for determining the solubility of a liquid haloalkane like this compound in an organic solvent can be detailed based on dynamic methods coupled with gas chromatography.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled reaction vessel or jacketed beaker

-

Magnetic stirrer and stir bar

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS)

-

Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)

-

Microsyringes for sample injection

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent of known concentrations.

-

These standards will be used to create a calibration curve for the GC analysis.

-

-

Saturation:

-

Place a known volume of the organic solvent into the thermostatically controlled vessel.

-

Set the desired temperature and allow the solvent to equilibrate.

-

Begin stirring the solvent at a constant rate.

-

Add an excess of this compound to the solvent to create a saturated solution with a visible excess of the solute.

-

Allow the mixture to stir for a sufficient time to ensure equilibrium is reached (this could range from several hours to a day).

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved this compound to settle.

-